4-Amino-3-(4-ethylphenyl)butanoic acid is an organonitrogen compound characterized by its amino and carboxylic acid functional groups. This compound is part of a broader class of amino acids and has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the synthesis of pharmaceutical intermediates.
The compound can be synthesized through various chemical processes, often involving the modification of existing amino acids or phenolic compounds. Its relevance in scientific research is highlighted by its use as an intermediate in the synthesis of biologically active molecules.
4-Amino-3-(4-ethylphenyl)butanoic acid is classified as an amino acid derivative. It is structurally related to gamma-amino acids and is associated with various biological activities, making it a subject of interest in pharmacological studies.
The synthesis of 4-Amino-3-(4-ethylphenyl)butanoic acid can involve several methods, including:
One common synthetic route involves the reaction of an appropriate alkali metal enolate with a substituted aromatic compound. This method allows for the selective introduction of the amino group while maintaining the integrity of the ethylphenyl moiety . The reaction conditions typically include polar solvents and may require specific temperature control to optimize yield.
The molecular structure of 4-Amino-3-(4-ethylphenyl)butanoic acid can be represented as follows:
This structure consists of a butanoic acid backbone with an amino group at one end and a para-ethylphenyl group attached to the third carbon atom.
The compound exhibits chirality due to the presence of the amino group, which can exist in different stereoisomeric forms. This property is significant for biological activity and interaction with enzymes or receptors.
4-Amino-3-(4-ethylphenyl)butanoic acid can participate in various chemical reactions, including:
The reactions typically require catalysts or specific conditions (e.g., temperature, pH) to proceed efficiently. For example, esterification may be facilitated by the presence of strong acids or bases, which activate the carboxylic acid group .
The mechanism by which 4-Amino-3-(4-ethylphenyl)butanoic acid exerts its effects involves interaction with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on proteins, influencing their function.
Research has shown that derivatives of this compound may exhibit inhibitory effects on certain enzymes, suggesting potential applications in treating conditions like hypertension or metabolic disorders .
Relevant analyses have shown that variations in substituents on the aromatic ring can significantly affect solubility and reactivity .
4-Amino-3-(4-ethylphenyl)butanoic acid belongs to a specialized class of γ-aminobutyric acid (GABA) analogues featuring aryl substitutions at the C3 position. Its systematic IUPAC name designates the ethylphenyl moiety at position 3 of the butanoic acid backbone, with the amino group at C4. This structural arrangement places it within the broader category of β-aryl-γ-aminobutyric acid derivatives, characterized by the presence of aromatic systems directly attached to the β-carbon of the GABA scaffold. The ethyl substituent on the phenyl ring differentiates it from simpler analogues like 4-amino-3-phenylbutanoic acid (Phenibut) [3] [5] and 4-amino-3-(4-methylphenyl)butanoic acid [4].
Table 1: Nomenclature and Structural Features of Selected Aryl-Substituted GABA Analogues
Compound Name | Substituent | Molecular Formula | Key Structural Identifier | |
---|---|---|---|---|
4-Amino-3-phenylbutanoic acid | Phenyl | C₁₀H₁₃NO₂ | Unsubstituted phenyl at C3 | |
4-Amino-3-(4-methylphenyl)butanoic acid | 4-Methylphenyl | C₁₁H₁₅NO₂ | para-Methyl group on aryl ring | |
4-Amino-3-(4-ethylphenyl)butanoic acid | 4-Ethylphenyl | C₁₂H₁₇NO₂ | para-Ethyl group on aryl ring | |
4-Amino-3-(4-fluorophenyl)butanoic acid | 4-Fluorophenyl | C₁₀H₁₂FNO₂ | para-Fluoro group on aryl ring | [2] |
The compound’s molecular formula (C₁₂H₁₇NO₂) and structural features are confirmed through PubChem records [1]. Its classification as a non-proteinogenic amino acid derivative stems from the replacement of the typical aliphatic side chain with an aromatic system, fundamentally altering its physicochemical properties and biological interactions compared to endogenous GABA. The ethyl group at the para position of the phenyl ring introduces enhanced lipophilicity relative to unsubstituted or methyl-substituted analogues, influencing blood-brain barrier permeability and target engagement [1] [4].
Research into aryl-substituted GABA analogues originated in the mid-20th century with the synthesis of Phenibut (β-phenyl-GABA) in the Soviet Union during the 1960s [3]. This pioneering work demonstrated that aromatic substitution conferred improved CNS penetration and GABAergic activity compared to the parent GABA molecule. The structural evolution continued through systematic aryl ring modifications, beginning with halogen substitutions (e.g., 4-fluoro derivatives [2]) and progressing to alkyl extensions including methyl and ethyl groups [1] [4].
The development of 4-ethylphenyl analogue represents a strategic effort to optimize the steric and electronic properties of the aryl moiety. Historical synthesis routes typically involved:
Table 2: Historical Development Timeline of Key Aryl-Substituted Butanoic Acid Analogues
Time Period | Key Compound | Structural Innovation | Research Milestone | |
---|---|---|---|---|
1960s | 4-Amino-3-phenylbutanoic acid (Phenibut) | Unsubstituted phenyl at β-position | First clinically used aryl-GABA derivative | [3] |
1970s–1980s | 4-Amino-3-(4-fluorophenyl)butanoic acid | para-Halogen substitution | Enhanced metabolic stability studies | [2] |
1990s–2000s | 4-Amino-3-(4-methylphenyl)butanoic acid | para-Alkyl group (methyl) | Lipophilicity optimization phase | [4] |
2010s–Present | 4-Amino-3-(4-ethylphenyl)butanoic acid | para-Alkyl extension (ethyl) | Advanced receptor subtype selectivity research | [1] |
Contemporary access to 4-amino-3-(4-ethylphenyl)butanoic acid relies on modern catalytic methods, including asymmetric hydrogenation for enantiopure synthesis [5]. The ethyl variant remains less clinically explored than Phenibut but has gained research attention as a tool compound for probing GABA receptor subtype specificity and structure-activity relationships (SAR) within neuropharmacology [1] [4].
4-Amino-3-(4-ethylphenyl)butanoic acid exemplifies a strategic hybridization of two pharmacologically significant domains: the GABA backbone (which engages classical GABA binding sites) and the aromatic 4-ethylphenyl moiety (which modulates hydrophobic interactions with binding pockets). This dual-pharmacophore design enables unique interactions with GABAergic systems while conferring distinct advantages:
Table 3: Pharmacophore Elements and Their Functional Roles in 4-Amino-3-(4-ethylphenyl)butanoic Acid
Pharmacophore Element | Structural Feature | Biological Function | |
---|---|---|---|
GABA-mimetic moiety | 4-Aminobutanoic acid backbone | Primary recognition by GABA binding sites | |
Aryl scaffold | 4-Ethylphenyl group at C3 | Hydrophobic pocket engagement & membrane interaction | |
Ionizable centers | Carboxylic acid (-COOH) & amine (-NH₂) | Salt bridge formation with receptor residues | |
Alkyl extension | para-Ethyl group on benzene ring | Steric modulation & enhanced lipophilicity | [1] [4] |
The compound's design reflects targeted molecular optimization aimed at overcoming limitations of earlier aryl-GABA derivatives. While Phenibut’s phenyl group provides basic hydrophobic character, its unsubstituted nature limits fine-tuning of steric and electronic properties. The 4-methyl analogue [4] offers moderate improvement, but the ethyl extension in 4-amino-3-(4-ethylphenyl)butanoic acid represents a deliberate increase in hydrophobic volume without excessive steric bulk. This balance potentially enhances engagement with auxiliary binding pockets in GABA_B receptors while maintaining favorable metabolic stability relative to longer-chain alkyl variants [1] [5].
Contemporary research positions this ethyl-substituted derivative as a valuable probe for:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3